molecular formula C10H10IN3 B13302774 3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13302774
M. Wt: 299.11 g/mol
InChI Key: QJENTGWQQGYTEN-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with an iodophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the iodination of a precursor compound followed by the formation of the pyrazole ring. One common method involves the reaction of 4-iodoaniline with methylhydrazine under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom can facilitate binding to proteins or enzymes, affecting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

5-(4-iodophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3

InChI Key

QJENTGWQQGYTEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)I)N

Origin of Product

United States

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